4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol
Description
4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol is a heterocyclic compound featuring a pyrrolo[1,2-f][1,2,4]triazine core fused with a piperidine-3-ol moiety and a 3-methoxyphenylamino substituent. Its synthesis involves multi-step reactions, often utilizing coupling agents like DMF to facilitate heterocyclic ring formation and functionalization . Notably, its stereoisomeric form, (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol, has been patented for its crystalline stability and efficacy in treating proliferative diseases .
Properties
IUPAC Name |
4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQVNMSRKWUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol, also known as BMS-690514, is a compound of interest due to its potential biological activity as a pan inhibitor of receptor tyrosine kinases. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C19H24N6O2
- Molecular Weight : 368.43 g/mol
- CAS Number : 1415559-37-3
BMS-690514 targets various receptor tyrosine kinases, including HER and VEGFR2. Its mechanism involves the inhibition of the phosphorylation processes critical for signaling pathways that promote cell proliferation and survival. Specifically, it inhibits the PI3K-PKB-mTOR pathway, which is often dysregulated in cancer cells. This pathway is crucial for many cellular functions such as metabolism, growth, and survival .
Anticancer Activity
Research has demonstrated that BMS-690514 exhibits significant anticancer properties by inhibiting tumor growth in various human cancer cell lines. It has shown effectiveness against prostate cancer (PC3 M) and glioblastoma (U87MG) cell lines with PTEN deletions and activated PI3K-PKB pathways .
Table 1: Inhibition of Cancer Cell Lines by BMS-690514
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 M | 0.5 | Inhibition of PKB signaling |
| U87MG | 0.7 | Inhibition of angiogenesis |
Inhibition of Kinase Activity
BMS-690514 has been characterized as an ATP-competitive inhibitor with high selectivity for PKB over other kinases such as PKA. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Table 2: Selectivity Profile of BMS-690514
| Kinase | IC50 (nM) | Selectivity Ratio (PKB/Other Kinases) |
|---|---|---|
| PKB | 50 | 28-fold |
| PKA | 1400 | |
| ROCK2 | 900 |
Study 1: In Vivo Efficacy
A study evaluated the in vivo efficacy of BMS-690514 using human tumor xenografts in nude mice. The compound was administered at well-tolerated doses, resulting in a significant reduction in tumor volume compared to control groups. The study highlighted the potential for BMS-690514 to be developed into an effective cancer therapy .
Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that while BMS-690514 shows high clearance rates in vivo, modifications to its structure have led to improved oral bioavailability and sustained plasma concentrations. These findings are essential for optimizing dosing regimens in clinical settings .
Scientific Research Applications
Cancer Treatment
BMS-690514 has been primarily investigated for its efficacy in treating various cancers:
- Breast Cancer : It has shown promise in clinical trials as a treatment for metastatic breast cancer by inhibiting tumor growth and angiogenesis .
- Non-Small Cell Lung Cancer (NSCLC) : Preclinical studies indicate that BMS-690514 effectively inhibits NSCLC cell lines and demonstrates anti-tumoral activity in xenograft models .
Combination Therapies
Research indicates that BMS-690514 may enhance the effectiveness of other treatments when used in combination:
- Radiation Therapy : Studies have shown that combining BMS-690514 with ionizing radiation can improve therapeutic outcomes in resistant cancer models .
Case Study 1: Breast Cancer Clinical Trials
In a Phase II clinical trial involving patients with metastatic breast cancer, BMS-690514 was administered to assess its safety and efficacy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard therapies .
Case Study 2: NSCLC Preclinical Models
A series of preclinical studies evaluated the efficacy of BMS-690514 against NSCLC. The compound demonstrated potent inhibition of tumor growth in mouse models with specific genetic mutations associated with resistance to conventional therapies. These findings suggest its potential as a viable treatment option for patients with hard-to-treat lung cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolo-Triazine Family
Key structural variations among related compounds lie in substituent groups, stereochemistry, and fused heterocyclic systems. Below is a comparative analysis:
Pharmacokinetic and Physicochemical Properties
- Stability : The crystalline form of the (3R,4R) stereoisomer exhibits superior thermal stability (melting point >200°C) compared to amorphous analogues .
- Metabolism: Piperidine-3-ol moieties in the target compound may undergo hepatic oxidation, whereas thiadiazinone-containing analogues (e.g., Compound 6) are prone to glutathione conjugation .
Q & A
Q. What synthetic routes are recommended for synthesizing 4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol?
- Methodological Answer : The compound can be synthesized through multi-step heterocyclic condensation and functionalization. Key steps include:
- Cyclization : Formation of the pyrrolo[1,2-f][1,2,4]triazine core via reaction of substituted amines with carbonyl intermediates (e.g., using ethyl acetoacetate and hydrazine derivatives) .
- Amination : Introduction of the 3-methoxyphenylamino group via nucleophilic substitution or Buchwald-Hartwig coupling .
- Piperidine Functionalization : Coupling the pyrrolotriazine intermediate with a piperidin-3-ol derivative using reductive amination or alkylation .
- Purification : Chromatographic techniques (e.g., flash column chromatography) or recrystallization to isolate enantiomerically pure forms .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Cyclization | Ethyl acetoacetate, NH₂NH₂, EtOH, 80°C | |
| Reductive Amination | NaBH₃CN, MeOH, RT |
Q. Which analytical methods are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a buffer solution (15.4 g ammonium acetate in 1 L H₂O, pH 6.5 adjusted with acetic acid) for chromatographic separation .
- Impurity Profiling : Compare against reference standards (e.g., triazolo[4,3-a]pyridine derivatives) to identify byproducts .
- Stability Testing : Conduct accelerated degradation studies under acidic/alkaline conditions (0.1M HCl/NaOH, 40°C) and monitor via LC-MS .
Advanced Research Questions
Q. How can computational methods optimize synthesis or derivative design?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like cyclization .
- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures for coupling reactions .
- SAR Modeling : Combine docking simulations (e.g., kinase inhibition assays) with synthetic feasibility to prioritize derivatives .
Q. How do crystalline polymorphs impact biological activity, and how are they characterized?
- Methodological Answer :
- Polymorph Screening : Use solvent evaporation or cooling crystallization to generate forms. The (3R,4R)-enantiomer exhibits distinct XRD peaks (e.g., 2θ = 12.5°, 17.8°) and higher solubility than amorphous forms .
- Bioactivity Correlation : Compare IC₅₀ values of polymorphs in cancer cell lines (e.g., MDA-MB-231) to identify optimal forms for in vivo studies .
- Thermal Analysis : DSC/TGA detects melting points (e.g., 287–293°C) and stability under stress conditions .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) to exclude inactive stereoisomers .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Impurity Interference : Quantify residual solvents (e.g., DMSO) via GC-MS, which may artificially inflate cytotoxicity .
Q. What strategies enhance structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Scaffold Modification : Replace the 3-methoxyphenyl group with halogenated or heteroaromatic substituents to probe steric/electronic effects .
- Pharmacophore Mapping : Use X-ray co-crystallography (e.g., with AAK1 kinase) to identify critical H-bond interactions .
- In Vivo Validation : Test top candidates in xenograft models with pharmacokinetic profiling (e.g., bioavailability, half-life) .
Table 2 : Key Characterization Techniques
| Property | Method | Example Data | Reference |
|---|---|---|---|
| Crystallinity | XRD | Peaks at 2θ = 12.5°, 17.8° | |
| Enantiomeric Purity | Chiral HPLC | >99% (3R,4R) form | |
| Thermal Stability | TGA | Decomposition onset: 250°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
